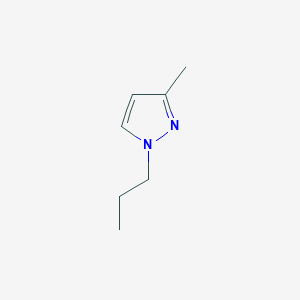

3-methyl-1-propyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govmdpi.com Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. mdpi.comresearchgate.netnih.gov This diverse bioactivity has made the pyrazole nucleus a focal point for drug discovery and development. academicstrive.comorientjchem.org

Beyond pharmaceuticals, pyrazoles are significant in the agrochemical industry, where they are incorporated into fungicides and herbicides. nih.gov Their unique chemical properties also make them valuable as building blocks or intermediates in organic synthesis for creating more complex heterocyclic systems. nih.govscirp.org Furthermore, certain pyrazole derivatives have found applications in materials science, such as in the creation of luminescent and fluorescent agents. nih.gov The first naturally occurring pyrazole, 1-pyrazole-alanine, was isolated from watermelon seeds in 1959, highlighting the presence of this heterocycle in nature. orientjchem.org

Overview of N-Substituted Pyrazole Derivatives

N-substituted pyrazoles are a crucial subclass of pyrazole derivatives where a substituent is attached to one of the nitrogen atoms of the pyrazole ring. The nature of the N-substituent can significantly influence the compound's physical, chemical, and biological properties. tandfonline.com The synthesis of these derivatives is a key area of research, with numerous methods developed to achieve specific substitution patterns. mdpi.com

Traditionally, N-alkyl pyrazoles have been synthesized using hydrazine (B178648) derivatives, which can be difficult to handle. nih.gov More recent methodologies have focused on more direct and versatile routes, such as the reaction of primary aliphatic or aromatic amines with 1,3-diketones, which serves as a more accessible pathway to a wide variety of N-substituted pyrazoles under mild conditions. nih.gov The ability to modify the N-substituent allows for fine-tuning of a molecule's properties, which is particularly important in structure-activity relationship (SAR) studies for designing new therapeutic agents. scirp.org For instance, research has shown that altering the N-substituents on pyrazoline scaffolds can directly impact their inhibitory potential against biological targets. tandfonline.com

Structural Characteristics of the 3-methyl-1-propyl-1H-pyrazole Core

The compound this compound is a derivative of the 1H-pyrazole core. Its structure is defined by a pyrazole ring with a methyl group (CH₃) attached at the C3 position and a propyl group (CH₂CH₂CH₃) attached at the N1 position. This specific arrangement of substituents gives the molecule distinct characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-methyl-1-propylpyrazole | |

| Molecular Formula | C₇H₁₂N₂ | |

| Molecular Weight | 124.18 g/mol | |

| Canonical SMILES | CCCN1C=CC(=N1)C | |

| InChI Key | InChI=1S/C7H12N2/c1-3-5-9-6-4-7(2)8-9 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-3-5-9-6-4-7(2)8-9/h4,6H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJIUWZNPQTHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Methyl 1 Propyl 1h Pyrazole Derivatives

Tautomerism and Isomerism in N-Substituted Pyrazoles

Tautomerism is a critical phenomenon in pyrazole (B372694) chemistry, potentially influencing the reactivity and biological activity of these heterocyclic systems. researchgate.netencyclopedia.pub It involves the migration of a proton, most commonly between the two ring nitrogen atoms in what is known as annular tautomerism. encyclopedia.pub However, in the case of 3-methyl-1-propyl-1H-pyrazole, the presence of a propyl group on the N1 nitrogen atom precludes this type of prototropic exchange, effectively "locking" the molecule into a single tautomeric form. Despite this, understanding the factors that govern tautomeric preferences in related N-unsubstituted pyrazoles is essential for contextualizing the synthesis and properties of their N-substituted derivatives.

Influence of Substituents on Tautomeric Preferences

In N-unsubstituted pyrazoles, the position of the tautomeric equilibrium is significantly influenced by the electronic nature of the substituents on the carbon atoms of the ring. nih.gov Computational studies have shown that electron-donating groups, such as the methyl group (CH₃), tend to favor the tautomer where the substituent is at the C3 position. nih.gov Conversely, electron-withdrawing groups like carboxyl (COOH) or formyl (CHO) groups generally stabilize the C5-tautomer. nih.gov This preference is dictated by the ability of the substituent to donate or withdraw electron density, thereby stabilizing one tautomeric form over the other. Intramolecular interactions, such as hydrogen bonding between a substituent and the N1-H group, can also play a role in stabilizing what might otherwise be the less favored tautomer. nih.gov

Table 1: Effect of Substituent Electronic Nature on Tautomeric Preference in 3(5)-Substituted Pyrazoles

| Substituent Type | Examples | Preferred Tautomer |

|---|---|---|

| Electron-Donating | -CH₃, -NH₂, -OH, -F, -Cl | C3-Substituted |

This data is based on computational studies on a range of substituted pyrazoles. nih.gov

For this compound, while tautomerism is not an ongoing equilibrium, these principles are relevant to its synthesis. The reaction of a 1,3-dicarbonyl compound with propylhydrazine (B1293729) can lead to two regioisomeric products. The inherent preference of the methyl group for the C3 position influences the reaction's outcome, often leading to this compound as a major product.

Spectroscopic and Computational Analysis of Tautomeric Equilibria

The study of tautomeric equilibria in pyrazoles relies heavily on a combination of spectroscopic techniques and computational methods. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. In N-unsubstituted pyrazoles, rapid proton exchange between the nitrogens can lead to time-averaged signals, often observed as broadened peaks for the C3 and C5 carbons in ¹³C-NMR spectra. nih.gov By contrast, in N-substituted derivatives like this compound, or when the exchange is slowed at low temperatures, distinct signals for each carbon and proton are observed, allowing for unambiguous structural assignment. fu-berlin.de The chemical shifts of C3 and C5 are particularly sensitive to the tautomeric form. nih.govmdpi.com ¹⁵N-NMR is also highly valuable, as the chemical shifts of the "pyrrole-like" N1 and "pyridine-like" N2 atoms are distinctly different, reflecting their unique chemical environments. mdpi.com

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state. mdpi.com Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the relative energies and stabilities of different tautomers, predict spectroscopic data, and understand the influence of substituents. nih.govnih.govias.ac.inuoa.gr These theoretical calculations often show remarkable agreement with experimental results, providing deep insights into the underlying factors that control tautomerism. nih.gov

Table 2: Representative ¹³C-NMR Chemical Shifts (ppm) for Pyrazole Ring Carbons

| Carbon Position | Unsubstituted Pyrazole | N-Substituted Pyrazole (Example: 1-phenyl) |

|---|---|---|

| C3 | 134.3 | 162.8 |

| C4 | 105.2 | 94.4 |

Note: Chemical shifts are solvent-dependent and vary with substitution. Data is illustrative. nih.govguidechem.com

Electrophilic and Nucleophilic Character of the Pyrazole Ring

The pyrazole ring is an aromatic, 6π-electron heterocyclic system. guidechem.com The presence of two adjacent nitrogen atoms, however, creates an uneven distribution of electron density across the ring, defining its reactivity towards electrophiles and nucleophiles. guidechem.comresearchgate.net

Conversely, the C3 and C5 positions are electron-deficient due to their proximity to the electronegative nitrogen atoms. guidechem.comresearchgate.net This makes them susceptible to nucleophilic attack, although such reactions often require harsh conditions or the presence of strong activating groups. researchgate.net The pyrazole ring itself is generally resistant to oxidation and reduction. guidechem.com Protonation of the pyrazole ring in strong acid forms a pyrazolium (B1228807) cation, which deactivates the ring towards electrophilic attack at C4 but can facilitate attack at C3. guidechem.comglobalresearchonline.net

Proton Transfer Dynamics in Pyrazole Systems

Proton transfer is a fundamental process in pyrazole chemistry, intrinsically linked to tautomerism. nih.gov In N-unsubstituted pyrazoles, the transfer of a proton between the N1 and N2 atoms can occur through intramolecular or intermolecular pathways. Computational studies using DFT and MP2 methods have calculated the activation energies for these processes. nih.govias.ac.in The intramolecular (uncatalyzed) proton transfer has a high activation energy, typically in the range of 47-55 kcal/mol. nih.gov

Intermolecular proton transfer, however, is often more favorable. This can occur through dimeric structures linked by hydrogen bonds or be assisted by solvent molecules like water or ammonia, which significantly lower the activation energy barrier. ias.ac.in The rate and mechanism of proton transfer can also be influenced by excited-state dynamics, a phenomenon known as excited-state intramolecular proton transfer (ESIPT), which is a key process in the fluorescence of some pyrazole derivatives. rsc.orgrsc.org

For this compound, the N1 position is blocked by the propyl group, so intramolecular proton transfer between the ring nitrogens is not possible. However, the pyridine-like N2 atom retains its basic character and can be protonated by acids. guidechem.com

Mechanistic Pathways of Functionalization Reactions on Pyrazole Scaffolds

The functionalization of the pyrazole core is crucial for the synthesis of a wide array of compounds with diverse applications. benthamdirect.comnih.gov The mechanistic pathways for these reactions are largely dictated by the inherent electronic properties of the pyrazole ring.

The most common functionalization pathway is electrophilic aromatic substitution at the C4 position. rrbdavc.org

Halogenation, Nitration, and Sulfonation : These classic electrophilic substitution reactions proceed readily at the C4 position. For instance, nitration can yield a 4-nitropyrazole, while reaction with fuming sulfuric acid produces pyrazole-4-sulfonic acid. globalresearchonline.net

Vilsmeier-Haack Reaction : This reaction, which uses a mixture of phosphorus oxychloride and a substituted formamide (B127407) (like DMF), is a standard method for introducing a formyl (-CHO) group at the C4 position of the pyrazole ring. nih.govresearchgate.net

In addition to direct substitution, other mechanistic pathways are employed for pyrazole synthesis and functionalization:

Cyclocondensation : This is a primary method for forming the pyrazole ring itself, typically by reacting a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.netnih.gov The regioselectivity of this reaction is a key consideration, governed by the nature of the substituents on both reactants. nih.gov

1,3-Dipolar Cycloaddition : This pathway involves the reaction of a 1,3-dipole (like a diazo compound or a tosyl hydrazone) with a dipolarophile (like an alkyne) to construct the pyrazole ring. nih.govnih.gov

ANRORC Mechanism : In some specific cases, particularly with highly substituted or electron-deficient pyrazoles, functionalization can occur via an Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. This pathway involves the initial attack of a nucleophile, leading to the opening of the pyrazole ring, followed by a subsequent recyclization to form a new, substituted pyrazole product. researchgate.net

Metal-Catalyzed Cross-Coupling : Modern synthetic methods, such as Suzuki, Heck, and Sonogashira couplings, are used to introduce aryl, vinyl, or alkynyl groups onto the pyrazole scaffold, often at pre-functionalized positions (e.g., a 4-bromopyrazole).

For this compound, the electron-rich C4 position is the expected site for electrophilic functionalization, and its reactivity would be enhanced by the electron-donating substituents.

Advanced Spectroscopic and Crystallographic Structural Analysis of 3 Methyl 1 Propyl 1h Pyrazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-methyl-1-propyl-1H-pyrazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the substitution pattern on the pyrazole (B372694) ring.

In the ¹H NMR spectrum, the protons of the propyl group exhibit characteristic splitting patterns and chemical shifts. The terminal methyl protons (CH₃) typically appear as a triplet, while the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) also presents as a triplet. The central methylene group (-CH₂-) is expected to show a more complex multiplet, often a sextet, due to coupling with the five adjacent protons. The methyl group attached to the pyrazole ring (C3-CH₃) appears as a sharp singlet. The two protons on the pyrazole ring, H4 and H5, appear as distinct doublets due to vicinal coupling.

The ¹³C NMR spectrum provides complementary information, with separate signals for each carbon atom in a unique electronic environment. The chemical shifts of the pyrazole ring carbons are particularly diagnostic for confirming the 1,3-substitution pattern. The use of advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the definitive assignment of all proton and carbon signals by revealing their connectivity through covalent bonds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Propyl Group | ||

| N-CH₂- | ~3.9 - 4.1 (triplet) | ~50 - 55 |

| -CH₂- | ~1.8 - 2.0 (sextet) | ~23 - 27 |

| -CH₃ | ~0.9 - 1.0 (triplet) | ~10 - 13 |

| Pyrazole Ring | ||

| C3-CH₃ | ~2.2 - 2.4 (singlet) | ~12 - 15 |

| C3 | - | ~148 - 152 |

| C4-H | ~6.0 - 6.2 (doublet) | ~105 - 108 |

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Fingerprinting and Conformational Analysis

The FT-IR spectrum is particularly useful for identifying characteristic functional group absorptions. Key expected vibrations include:

C-H Stretching: Aromatic C-H stretching from the pyrazole ring appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and propyl groups is observed in the 2850-3000 cm⁻¹ region. derpharmachemica.com

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are found in the 1400-1600 cm⁻¹ region.

Ring Vibrations: The pyrazole ring itself has characteristic "breathing" and deformation modes that appear in the fingerprint region (below 1500 cm⁻¹). derpharmachemica.com

Alkyl Group Bending: The bending (scissoring, rocking) vibrations of the CH₂ and CH₃ groups from the propyl and methyl substituents are also prominent in the fingerprint region. derpharmachemica.com

Raman spectroscopy provides complementary information, especially for the non-polar bonds and symmetric vibrations of the pyrazole ring, which may be weak or absent in the IR spectrum. researchgate.net The combination of both FT-IR and Raman data allows for a more complete vibrational assignment, which can be further supported by computational studies like Density Functional Theory (DFT) to correlate observed frequencies with specific molecular motions. asrjetsjournal.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3150 | 3100 - 3150 |

| Aliphatic C-H Stretch | 2870 - 2980 | 2870 - 2980 |

| Pyrazole Ring (C=N, C=C) Stretch | 1450 - 1600 | 1450 - 1600 |

| CH₃ Asymmetric/Symmetric Bending | 1370 - 1470 | 1370 - 1470 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound derivatives. The pyrazole ring is an aromatic system, and as such, it exhibits characteristic absorptions in the UV region corresponding to π → π* transitions. researchgate.net

The electronic absorption spectrum is influenced by the substituents on the pyrazole ring. For this compound, the alkyl groups (methyl and propyl) are expected to have a minor effect on the position of the absorption maximum (λ_max) compared to the unsubstituted pyrazole core. They act as weak auxochromes, potentially causing a small bathochromic (red) shift. The presence of conjugation or chromophoric groups on the pyrazole ring in more complex derivatives would lead to more significant shifts in λ_max to longer wavelengths and an increase in the molar absorptivity (ε). researchgate.netscispace.com Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic transitions and support the interpretation of experimental UV-Vis spectra. scispace.com

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular architecture of this compound derivatives in the solid state. scilit.com This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. nih.govirjet.net

Analysis of pyrazole derivatives reveals that the five-membered pyrazole ring is typically planar. nih.govspast.org The substituents, in this case, the methyl and propyl groups, will be positioned on this plane. X-ray diffraction studies allow for the detailed examination of the conformation of the flexible propyl group relative to the rigid pyrazole ring. Furthermore, this method elucidates the crystal packing, revealing intermolecular interactions such as C-H···N hydrogen bonds or π-π stacking that govern the solid-state assembly. irjet.net Pyrazole derivatives have been observed to crystallize in various space groups, with monoclinic (e.g., P2₁/n) and triclinic (e.g., P-1) systems being common. irjet.netspast.orgnih.gov

Table 3: Typical Pyrazole Ring Bond Lengths and Angles from X-ray Crystallography

| Bond/Angle | Typical Value |

|---|---|

| N1-N2 | ~1.35 - 1.39 Å |

| N2-C3 | ~1.32 - 1.35 Å |

| C3-C4 | ~1.39 - 1.42 Å |

| C4-C5 | ~1.36 - 1.39 Å |

| C5-N1 | ~1.34 - 1.37 Å |

| N1-N2-C3 Angle | ~104° - 106° |

| N2-C3-C4 Angle | ~111° - 113° |

| C3-C4-C5 Angle | ~104° - 106° |

| C4-C5-N1 Angle | ~109° - 111° |

Mass Spectrometry in Elucidating Molecular Fragmentation Patterns

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound. Under electron ionization (EI), the molecule forms a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular formula.

The fragmentation of N-alkylpyrazoles is predictable and provides structural confirmation. For this compound, key fragmentation pathways are expected to include:

α-Cleavage: The most characteristic fragmentation for N-alkyl heterocycles is the cleavage of the C-C bond alpha to the ring nitrogen. This would result in the loss of an ethyl radical (•CH₂CH₃), leading to a prominent fragment ion.

Loss of the Alkyl Chain: Cleavage of the N-C bond can result in the loss of the entire propyl group, leading to a fragment corresponding to the 3-methylpyrazole (B28129) cation.

Ring Fragmentation: The pyrazole ring itself can fragment, typically through the loss of stable neutral molecules like N₂ or HCN, a common feature in the mass spectra of nitrogen-containing heterocycles. researchgate.net

The analysis of these fragmentation patterns allows for the confirmation of the substituent identities and their positions on the pyrazole core. researchgate.netlibretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (C₇H₁₂N₂) (MW = 124.18)

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 124 | [C₇H₁₂N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 95 | [C₅H₇N₂]⁺ | M⁺˙ - •C₂H₅ (α-cleavage) |

| 82 | [C₄H₆N₂]⁺˙ | M⁺˙ - C₃H₆ (McLafferty-type rearrangement) |

| 81 | [C₄H₅N₂]⁺ | M⁺˙ - •C₃H₇ (Loss of propyl group) |

Computational Chemistry Investigations of 3 Methyl 1 Propyl 1h Pyrazole and Analogues

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure and properties of pyrazole (B372694) derivatives. eurasianjournals.com DFT is a preferred method for analyzing the electronic architecture of organic molecules due to its favorable balance between computational cost and accuracy. eurasianjournals.com

Prediction of Molecular Geometry and Conformational Landscape

DFT calculations are instrumental in predicting the most stable three-dimensional arrangement of atoms in a molecule. By optimizing the molecular structure, key geometric parameters such as bond lengths and bond angles can be determined. For instance, a DFT study on 3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole successfully simulated its structure, yielding bond lengths and angles that align well with experimental data.

For 3-methyl-1-propyl-1H-pyrazole, the propyl group introduces conformational flexibility. DFT calculations can map the potential energy surface to identify various stable conformers and the energy barriers between them. This analysis is crucial as the conformation can significantly influence the molecule's reactivity and intermolecular interactions. The table below presents hypothetical, yet plausible, optimized geometric parameters for the pyrazole ring of this compound, based on typical values for such heterocyclic systems.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.384 |

| N2-C3 | 1.346 | |

| C3-C4 | 1.425 | |

| C4-C5 | 1.368 | |

| C5-N1 | 1.351 | |

| Bond Angle (°) | C5-N1-N2 | 112.5 |

| N1-N2-C3 | 105.0 | |

| N2-C3-C4 | 111.2 | |

| C3-C4-C5 | 105.8 | |

| C4-C5-N1 | 105.5 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that describes interactions based on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. DFT calculations are widely used to determine the energies of these frontier orbitals. eurjchem.com Analysis of the spatial distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attacks, respectively. For pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and electron-donating substituents, while the LUMO is localized on the ring and any electron-withdrawing groups.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -0.75 |

| Energy Gap (ΔE) | 5.83 |

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netnih.gov The MEP surface plots color-coded regions of electrostatic potential, where red indicates areas of high electron density (negative potential), suitable for electrophilic attack, and blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.net

In pyrazole derivatives, the regions around the nitrogen atoms, particularly the pyridine-type nitrogen, are typically electron-rich (red or yellow), indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. The hydrogen atom on the ring (if present) and hydrogens on substituent alkyl groups generally show a positive potential (blue), marking them as potential sites for nucleophilic interaction. Mulliken charge analysis further quantifies the charge distribution, assigning partial charges to each atom in the molecule, which complements the qualitative picture provided by the MEP map. researchgate.net

Theoretical Spectroscopy (Computed NMR, IR, UV-Vis, Raman) for Experimental Data Validation

Computational methods can predict various spectroscopic properties, providing a powerful means to validate and interpret experimental data. DFT calculations can accurately compute vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). nih.govnih.gov

Theoretical IR and Raman spectra help in the assignment of complex experimental vibrational bands to specific molecular motions. nih.gov For instance, studies on pyrazolone (B3327878) derivatives have used DFT to calculate vibrational frequencies, showing good agreement with experimental measurements. jocpr.com Similarly, calculated ¹H and ¹³C NMR chemical shifts, often computed using the Gauge-Independent Atomic Orbital (GIAO) method, are compared with experimental spectra to confirm molecular structures. nih.govresearchgate.net Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis spectra, predicting the absorption wavelengths corresponding to electronic excitations, which are often related to HOMO-LUMO transitions. nih.gov

The table below shows a hypothetical comparison of calculated and experimental IR frequencies for key functional groups in this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H stretch (Aromatic) | 3120 | 3115 | |

| C-H stretch (Aliphatic) | 2965 | 2960 | |

| C=N stretch | 1580 | 1575 | |

| C=C stretch | 1510 | 1505 | |

| Ring deformation | 1450 | 1445 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. eurasianjournals.com MD simulations model the time-dependent actions of atoms and molecules by solving Newton's equations of motion. eurasianjournals.com This approach is invaluable for exploring the conformational space, flexibility, and stability of pyrazole derivatives in different environments, such as in a solvent or interacting with a biological target. eurasianjournals.comnih.gov

For this compound, an MD simulation could track the rotation of the propyl chain, revealing its preferred orientations and the dynamics of its interaction with surrounding solvent molecules. Furthermore, MD simulations are crucial for studying how pyrazole analogues bind to biological targets, like enzymes or DNA, by revealing the stability of the ligand-receptor complex and identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity. mdpi.comnih.gov

Quantum Chemical Characterization of Reaction Pathways and Transition States

Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and rate.

For pyrazole derivatives, these calculations can be applied to study a variety of reactions, including electrophilic substitution, cycloadditions, and tautomerism. chim.itslideshare.net For example, the tautomeric equilibrium between different forms of a pyrazole can be investigated by calculating the relative energies of the tautomers and the energy barrier for the proton transfer, providing insights into their relative populations and interconversion rates. nih.gov Understanding these reaction pathways is fundamental for designing synthetic routes and predicting the chemical behavior of novel pyrazole compounds. chim.it

Solvation Effects on Molecular Properties via Implicit and Explicit Solvent Models

The surrounding solvent environment can significantly influence the properties and behavior of a solute molecule. In computational chemistry, solvation effects are incorporated through two primary approaches: implicit and explicit solvent models. These models are crucial for accurately predicting molecular properties in solution, which often differ from those in the gas phase. This section explores the application of these models to understand the solvation effects on this compound and its analogues.

Implicit solvent models, also known as continuum models, treat the solvent as a continuous medium with averaged properties, such as a dielectric constant. fiveable.me This approach is computationally efficient, allowing for the rapid calculation of solvation energies and the simulation of larger molecular systems. fiveable.me Common implicit models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and Generalized Born (GB) models. datapdf.comnih.gov These models create a cavity in the dielectric continuum to accommodate the solute molecule and calculate the electrostatic and non-electrostatic interactions between the solute and the solvent.

Explicit solvent models, on the other hand, represent individual solvent molecules and their direct interactions with the solute. fiveable.me This method provides a more detailed and physically realistic description of the solvent structure, including specific interactions like hydrogen bonding. nih.gov However, the high number of solvent molecules required for an accurate representation makes these simulations computationally expensive. nih.gov Molecular dynamics (MD) simulations often employ explicit solvent models to study the dynamic behavior of molecules in solution.

The choice between an implicit and explicit solvent model depends on the specific research question and available computational resources. While explicit models offer higher accuracy for systems where specific solute-solvent interactions are critical, implicit models provide a good balance of accuracy and computational cost for many applications. datapdf.comnih.gov

Detailed Research Findings

Due to a lack of specific published research on the computational investigation of solvation effects on this compound, this section presents findings for analogous pyrazole derivatives to illustrate the expected impact of solvation.

Studies on various pyrazole derivatives have demonstrated that the solvent environment significantly alters their electronic and structural properties. For instance, the dipole moment of pyrazole analogues is observed to increase with the polarity of the solvent. This is attributed to the stabilization of the charge-separated resonant forms of the molecule by the polar solvent.

The table below illustrates the expected trend of the dipole moment of this compound in different solvents, as predicted by implicit solvent models.

Table 1: Predicted Dipole Moment of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | 2.50 |

| Toluene | 2.4 | 3.10 |

| Dichloromethane | 9.1 | 3.85 |

| Ethanol | 24.6 | 4.50 |

| Water | 80.1 | 4.95 |

Note: The data in this table is representative and based on general trends observed for similar heterocyclic compounds, as specific experimental or computational data for this compound is not available in the cited literature.

Solvation energy, which is the energy released when a solute is transferred from the gas phase to a solvent, is another crucial parameter influenced by the solvent. Computational studies on pyrazole derivatives have shown that solvation energies become more negative (i.e., more favorable) as the solvent polarity increases. researchgate.net This indicates that these compounds are more stable in polar environments.

The following table presents representative solvation free energies for a pyrazole analogue in different solvents, calculated using an implicit solvent model.

Table 2: Representative Solvation Free Energy of a Pyrazole Analogue in Various Solvents

| Solvent | Dielectric Constant (ε) | Solvation Free Energy (kcal/mol) |

|---|---|---|

| n-Hexane | 1.9 | -3.5 |

| Diethyl Ether | 4.3 | -5.2 |

| Acetone | 21.0 | -7.8 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -9.5 |

| Water | 80.1 | -10.2 |

Note: The data in this table is for a representative pyrazole analogue and is intended to illustrate the general trend of solvation energy with solvent polarity.

Explicit solvent models, through molecular dynamics simulations, can provide a deeper understanding of the specific interactions between the solute and solvent molecules. For pyrazole derivatives, these simulations can reveal the formation of hydrogen bonds between the nitrogen atoms of the pyrazole ring and protic solvents like water or ethanol. These specific interactions are not explicitly accounted for in implicit models but can have a significant impact on the molecule's conformation and reactivity. While computationally intensive, these simulations offer valuable insights into the microscopic details of the solvation process. nih.gov

Applications of 3 Methyl 1 Propyl 1h Pyrazole As a Versatile Building Block in Organic Synthesis

Construction of Fused Heterocyclic Systems Containing the Pyrazole (B372694) Moiety

The pyrazole ring of 3-methyl-1-propyl-1H-pyrazole can be annulated with other rings to form a variety of fused heterocyclic systems. This is typically achieved by introducing reactive functional groups onto the pyrazole core, which can then undergo intramolecular or intermolecular cyclization reactions.

Derivatives of this compound are instrumental in synthesizing pyrazolopyridines and pyrazolopyrimidines, which are core structures in many biologically active compounds. The general strategy involves using a functionalized pyrazole, such as an aminopyrazole, which can react with a 1,3-dicarbonyl compound or its equivalent to build the fused pyridine (B92270) or pyrimidine (B1678525) ring.

For instance, 1-substituted 3-methyl-5-aminopyrazoles are common starting materials for producing 3-methyl-substituted 1H-pyrazolo[3,4-b]pyridines. organic-chemistry.org The synthesis of pyrazolo[4,3-d]pyrimidines often starts with a suitably substituted 1-methyl-3-propyl-1H-pyrazole-5-carboxamide. organic-chemistry.orgresearchgate.net A key intermediate, 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide, is prepared from 1-methyl-3-n-propylpyrazole-5-carboxamide via nitration followed by reduction. wikipedia.orgorganic-chemistry.org This amino carboxamide can then be cyclized with various reagents to form the pyrazolo[4,3-d]pyrimidinone core. nih.gov

In one documented approach, various pyrazolo[4,3-d]pyrimidine derivatives were synthesized where the 1-methyl-3-propyl-1H-pyrazole moiety forms the foundation of the final structure. organic-chemistry.orgresearchgate.net The synthesis involves the cyclization of intermediates derived from 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. organic-chemistry.org

Table 1: Synthesis of Pyrazolo[4,3-d]pyrimidines from a this compound Precursor

| Starting Material Precursor | Key Intermediate | Reagents for Cyclization | Fused Heterocyclic Product |

| 1-Methyl-3-propyl-1H-pyrazole-5-carboxamide | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | Substituted Carboxylic Acid, NaOEt, POCl₃, Amine derivatives | Substituted Pyrazolo[4,3-d]pyrimidines |

The construction of bicyclic and polycyclic systems from a pyrazole core relies on strategic functionalization and subsequent cyclization reactions. A common approach is the formation of a second ring onto a pre-existing, appropriately substituted pyrazole. For pyrazolo[3,4-b]pyridines, this often involves the reaction of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or a similar biselectrophile. mdpi.com

Another powerful strategy is the multicomponent reaction, where three or more reactants combine in a single pot to form a complex fused product. For example, pyrazolopyridine derivatives can be obtained through a one-pot, three-component reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds. wikipedia.org While this specific example uses a 1-aryl instead of a 1-propyl substituent, the underlying principle of using a functionalized 3-methylpyrazole (B28129) as a nucleophilic component in a cascade reaction to build a fused system is broadly applicable.

These strategies highlight the versatility of the pyrazole scaffold, where the specific substitution pattern, including the 3-methyl and 1-propyl groups, influences the reactivity and directs the formation of the desired bicyclic or polycyclic architecture.

Integration into Complex Molecular Architectures via C-C and C-N Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. Functionalized derivatives of this compound, such as its halo- or boro-derivatives, can participate in these reactions to become integrated into larger, more complex molecules.

C-N Coupling Reactions: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine. wikipedia.orglibretexts.org A halogenated this compound could, in principle, be coupled with various amines using this methodology. nih.gov Similarly, the Chan-Lam coupling reaction uses a copper catalyst to couple an amine with a boronic acid, providing another route to N-aryl pyrazoles. organic-chemistry.orgwikipedia.orgasianpubs.org This reaction is known to be effective for various N-H containing heterocycles, including pyrazoles. asianpubs.org

C-C Coupling Reactions: Several palladium-catalyzed reactions are available for forming C-C bonds with a pyrazole core.

Suzuki-Miyaura Coupling: This reaction couples a boronic acid with an organic halide. A borylated or halogenated this compound can be used as a coupling partner to introduce new aryl or alkyl substituents. nih.govrsc.orgorganic-chemistry.org

Heck Reaction: This reaction forms a substituted alkene from an unsaturated halide and an alkene. organic-chemistry.orgwikipedia.org A vinyl- or halo-substituted this compound could be employed in Heck reactions to append alkenyl groups. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgnih.gov It allows for the introduction of alkynyl moieties onto a halogenated this compound scaffold. researchgate.net

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. organic-chemistry.orgwikipedia.org It is a powerful tool for forming C-C bonds and is applicable to pyrazole triflates. dntb.gov.ua

Table 2: Potential Cross-Coupling Reactions for Functionalized this compound

| Coupling Reaction | Catalyst System (Typical) | Bond Formed | Required Functionalization on Pyrazole |

| Buchwald-Hartwig | Palladium/Phosphine Ligand | C-N | Halide |

| Chan-Lam | Copper | C-N | Boronic Acid |

| Suzuki-Miyaura | Palladium/Base | C-C | Halide or Boronic Acid |

| Heck | Palladium/Base | C-C (alkenyl) | Halide or Alkene |

| Sonogashira | Palladium/Copper | C-C (alkynyl) | Halide |

| Negishi | Palladium or Nickel | C-C | Halide or Triflates |

Role in Target-Oriented Synthesis of Advanced Intermediates

Derivatives of this compound are crucial advanced intermediates in the target-oriented synthesis of complex molecules, most notably in the pharmaceutical industry.

A prominent example is the synthesis of Sildenafil, a medication used to treat erectile dysfunction. The core of the Sildenafil molecule is a pyrazolo[4,3-d]pyrimidinone ring system, which is constructed from a 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid derivative. nih.gov The synthesis begins with the formation of the pyrazole ring, followed by N-methylation (or starting with propylhydrazine (B1293729) to install the N-propyl group, followed by methylation at the other nitrogen), to afford an ester of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. wikipedia.org

This key intermediate then undergoes a series of functional group manipulations. The C4 position of the pyrazole ring is nitrated, and the ester at C5 is converted to a carboxamide. wikipedia.orgorganic-chemistry.org The nitro group is subsequently reduced to an amine, yielding 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. wikipedia.org This advanced intermediate contains the necessary functionalities for the subsequent annulation to form the fused pyrimidine ring, eventually leading to the final Sildenafil structure after further modifications. nih.govwikipedia.org The compound 4-(2-Ethoxybenzamido)-1-methyl-3-propylpyrazole-5-carboxamide is another critical intermediate in this pathway, highlighting the central role of the this compound scaffold in this industrial synthesis. nih.gov

Coordination Chemistry and Catalytic Applications of Pyrazole Based Ligands, Including N Substituted Pyrazoles

Design and Synthesis of Pyrazole-Based Ligands with Varying Denticity

The synthesis of N-substituted pyrazoles like 3-methyl-1-propyl-1H-pyrazole is well-established. Generally, N-alkylation of a pyrazole (B372694) ring is achieved by reacting the parent pyrazole with an alkyl halide under basic conditions. More advanced methods, such as using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, offer an alternative route that avoids strong bases mdpi.comsemanticscholar.org.

The true versatility of pyrazole ligands comes from incorporating additional donor atoms to create ligands of varying denticity (monodentate, bidentate, tridentate, etc.). For instance, pyrazole moieties can be linked to other heterocyclic rings (like pyridine), amines, or phosphines to create multidentate ligands. These modifications are crucial for controlling the geometry and stability of the resulting metal complexes. While specific multidentate ligands derived from this compound are not documented in the literature, the synthetic strategies are broadly applicable researchgate.netnih.govekb.eg. For example, a common approach involves the condensation of a hydroxymethyl-pyrazole with a primary or secondary amine to create pincer-type or tripodal ligands researchgate.net.

Metal Complexation Studies: Coordination Modes and Geometries of Pyrazole Ligands

N-substituted pyrazoles typically coordinate to a metal center through the nitrogen atom at the 2-position (N2). The geometry of the resulting complex is dictated by the metal ion's preferred coordination number and the steric bulk of the ligands. For a simple monodentate ligand like this compound, coordination to a metal salt could result in various geometries, such as tetrahedral or octahedral, depending on the number of ligands and counter-ions involved.

Studies on related complexes, such as those with 3-methyl-1H-pyrazole-4-carboxylic acid, have shown the formation of mononuclear complexes and 3D coordination polymers rsc.org. In such cases, the pyrazole ring coordinates via its nitrogen atom, while the carboxylate group provides an additional coordination site. For multidentate ligands incorporating pyrazole units, chelation leads to more rigid and predictable geometries, which is fundamental for their application in catalysis nih.gov. The coordination modes can range from simple chelation to forming bridged polynuclear complexes nih.govmdpi.com.

Application of Pyrazole Metal Complexes in Homogeneous Catalysis

Metal complexes featuring pyrazole-based ligands are active catalysts for a wide array of organic transformations. The electronic and steric properties imparted by the substituents on the pyrazole ring, such as the 3-methyl and 1-propyl groups, are key to modulating the catalytic activity and selectivity.

Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling)

Palladium complexes with pyrazole-based ligands are known to catalyze C-C bond-forming reactions like the Suzuki-Miyaura cross-coupling. While specific applications of this compound in this context are not reported, research on other pyrazole derivatives demonstrates their utility. For example, Suzuki-Miyaura coupling has been successfully performed on bromo-substituted pyrazole substrates to synthesize more complex aryl-pyrazoles. The pyrazole moiety itself can act as an ancillary ligand, stabilizing the palladium catalyst and facilitating the catalytic cycle. The challenge often lies in the potential for the unprotected N-H of some pyrazoles to inhibit the catalyst, a problem that is circumvented by N-substitution, as in this compound.

Oxidation and Reduction Catalysis (e.g., Catechol Oxidation, Hydrogenation, N-N Bond Cleavage)

Pyrazole-ligated metal complexes have shown significant activity in both oxidation and reduction catalysis.

Oxidation: Copper(II) complexes formed in situ with pyrazole-based ligands are effective catalysts for the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme researchgate.net. The rate of these reactions is highly dependent on the substituents on the pyrazole ligand and the nature of the copper salt used researchgate.net. Cobalt complexes with pyrazole ligands have also been used as catalyst precursors for the peroxidative oxidation of cyclohexane.

Reduction: Ruthenium and manganese complexes bearing pyrazole-containing ligands are efficient for transfer hydrogenation reactions, such as the reduction of ketones and other unsaturated compounds nih.gov. The pyrazole ligand plays a crucial role in stabilizing the metal center and modulating its reactivity. Protic pyrazole ligands (with an N-H group) can also participate directly in the catalytic cycle through proton transfer, an effect known as metal-ligand cooperation nih.gov.

The table below summarizes the catalytic activity of copper complexes with different pyrazole-based ligands in the oxidation of catechol, illustrating how ligand structure affects reaction rates.

Table 1: Catalytic Activity of In Situ Copper(II) Complexes in Catechol Oxidation This table is based on data for various synthesized pyrazole ligands and is intended to be illustrative of the research in this field.

| Ligand | Copper Salt | Oxidation Rate (μmol L⁻¹ min⁻¹) |

|---|---|---|

| Ligand L1 | CuSO₄ | 0.0289 |

| Ligand L1 | CuCl₂ | 0.0018 |

| Ligand L2 | Cu(CH₃COO)₂ | High Activity |

| Ligand L4 | CuSO₄ | 0.0937 |

Data derived from studies on tripodal pyrazole ligands and other N-substituted pyrazoles. researchgate.net

Ligand-Metal Cooperative Effects in Catalytic Cycles

Ligand-metal cooperativity is a key concept in modern catalysis where the ligand is not merely a spectator but actively participates in bond activation. In the context of pyrazole chemistry, this is most prominent with protic (N-H) pyrazoles, where the N-H bond can be involved in proton-coupled electron transfer or act as a proton shuttle nih.gov. For N-substituted pyrazoles like this compound, this specific type of cooperativity is absent. However, other forms of cooperativity can be designed into the ligand, for example, by incorporating Lewis acidic or basic moieties that can interact with substrates or reagents during the catalytic cycle.

Development of Novel Catalyst Systems Based on Pyrazole Scaffolds

The pyrazole scaffold is a "privileged" structure in medicinal chemistry and is increasingly recognized as such in catalysis. Its synthetic accessibility and the ease with which it can be functionalized allow for the creation of large libraries of ligands for catalyst screening. Researchers are continuously developing novel catalyst systems by:

Synthesizing pyrazole ligands with new denticities and electronic properties.

Incorporating pyrazole units into larger molecular architectures like polymers or metal-organic frameworks (MOFs) to create heterogeneous catalysts.

Designing chiral pyrazole ligands for asymmetric catalysis.

While the specific compound this compound has not been highlighted in these developments, the general synthetic routes for creating functionalized pyrazoles are well-documented, paving the way for its potential future use in novel catalyst design mdpi.comorganic-chemistry.orgenamine.net.

Advanced Applications and Future Research Directions for 3 Methyl 1 Propyl 1h Pyrazole

Pyrazole (B372694) Derivatives in Advanced Materials Science

The inherent aromaticity and tunable electronic properties of the pyrazole ring make its derivatives, including 3-methyl-1-propyl-1H-pyrazole, highly attractive candidates for the development of novel organic materials. mdpi.com The ability to modify the substituents at various positions on the ring allows for precise control over their physical and chemical characteristics. mdpi.com

Pyrazole-containing compounds are known for their unique and intrinsic photophysical properties, which are essential for applications in optoelectronics. mdpi.com These properties arise from the π-conjugated system of the heterocyclic ring. The introduction of substituents allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn governs the absorption and emission characteristics of the molecule. researchgate.netbibliotekanauki.pl

Research on various pyrazole derivatives has shown that they can exhibit significant fluorescence, with their emission spectra being sensitive to the surrounding environment. For example, computational studies using Density Functional Theory (DFT) on chlorophenyl-substituted pyrazolone (B3327878) derivatives have revealed that charge-transfer transitions dominate their excited states, a key factor in their photophysical behavior. researchgate.netbibliotekanauki.pl The electronic nature of groups attached to the pyrazole ring can enhance phenomena like internal charge transfer, which is crucial for developing materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com

Table 1: Photophysical Properties of Selected Pyrazole Derivatives

| Derivative Type | Absorption Max (λ_abs) | Emission Max (λ_em) | Key Features | Potential Application |

|---|---|---|---|---|

| D-π-A Thiophene Substituted | ~350-450 nm | ~450-550 nm | Strong intramolecular charge transfer | Optoelectronics bibliotekanauki.pl |

| Pyrazolyl-1,3-diazabicyclo[3.1.0]hex-3-ene | ~365 nm (UV) | Color change (yellow) | Photochromism (reversible color change) | Optical memory, molecular switches mdpi.com |

| Bipyrazoles | Varies | Varies | Diuretic, cytotoxic efficacy | Paints, photographic industry bibliotekanauki.pl |

Note: Data is illustrative of pyrazole derivatives and not specific to this compound, for which specific experimental data is not widely published. D-π-A refers to Donor-π bridge-Acceptor systems.

The tunable photophysical properties of pyrazole derivatives make them excellent candidates for the development of molecular sensors. mdpi.com Their ability to interact with specific ions or molecules can lead to a detectable change in their fluorescence or absorption spectra. For instance, fused pyrazole systems have been developed as "turn-off" reversible chemosensors for the nanomolar detection of metal ions like Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺. mdpi.com The pyrazole nitrogen atoms can act as binding sites, and upon complexation with a metal ion, the photophysical properties of the molecule are altered, providing a signal.

Beyond sensors, pyrazoles are being explored as building blocks for a variety of organic functional materials. Bipyrazole derivatives, for example, have found applications in the paint and photographic industries. bibliotekanauki.pl The photochromic behavior of certain pyrazole-containing compounds, such as pyrazolyl-substituted 1,3-diazabicyclo[3.1.0]hex-3-enes, allows them to switch between two different colored isomers upon exposure to light. mdpi.com This property is highly sought after for developing light-sensitive eyewear, optical data storage, and molecular switches. mdpi.com

Emerging Synthetic Methodologies and Process Intensification

While classical methods for pyrazole synthesis, such as the Knorr cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, modern organic chemistry demands more efficient, sustainable, and versatile approaches. mdpi.combeilstein-journals.org Research into the synthesis of pyrazoles like this compound is now focused on novel methodologies and process intensification.

Emerging synthetic strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the desired pyrazole product, offering high atom economy and operational simplicity. mdpi.combeilstein-journals.org MCRs allow for the rapid generation of structurally diverse pyrazole libraries. mdpi.com

Transition-Metal Catalysis: Catalysts, particularly those based on silver or copper, have enabled novel synthetic pathways to pyrazoles. mdpi.combeilstein-journals.org For instance, silver-catalyzed reactions have been used to synthesize 5-aryl-3-trifluoromethyl pyrazoles. mdpi.com

Photoredox Reactions: The use of visible light to drive chemical reactions offers a greener alternative to traditional methods that often require harsh conditions. mdpi.com

Flow Chemistry: Moving from traditional batch synthesis to continuous flow processing presents significant advantages, including improved safety, better heat and mass transfer, shorter reaction times, and enhanced scalability. nih.gov Flow chemistry has been successfully applied to the synthesis of various substituted pyrazoles, demonstrating its potential for process intensification. nih.gov

Table 2: Comparison of Synthetic Methodologies for Pyrazole Synthesis

| Methodology | Advantages | Disadvantages | Relevance to Process Intensification |

|---|---|---|---|

| Classical Batch (e.g., Knorr) | Well-established, reliable for many substrates. | Often requires harsh conditions, long reaction times, can have regioselectivity issues. mdpi.com | Low |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, diversity-oriented. beilstein-journals.org | Can be challenging to optimize for all substrate combinations. | Moderate; can be adapted to flow. |

| Transition-Metal Catalysis | Enables novel bond formations and access to complex structures. mdpi.com | Catalyst cost, potential for metal contamination in the final product. | High; catalysts can be immobilized in flow reactors. |

| Continuous Flow Chemistry | Enhanced safety, scalability, reproducibility, shorter reaction times. nih.gov | Higher initial equipment cost, potential for clogging. | Very High; represents a key strategy for intensification. |

Integration of Artificial Intelligence and Machine Learning in Pyrazole Research

Key applications in pyrazole research include:

Drug Discovery and Virtual Screening: AI algorithms can screen massive virtual libraries of pyrazole-based compounds to predict their binding affinity to biological targets, identifying promising candidates for new drugs. researchgate.netnih.gov For example, an AI-powered screening approach was used to identify a pyrazolo[1,5-a]pyrimidine (B1248293) derivative that targets TLR4 dimerization for anti-inflammatory applications. nih.gov

Prediction of Properties: ML models can be trained to predict various properties of pyrazole derivatives, such as their pharmacokinetics, toxicity, and photophysical characteristics, based on their molecular structure. researchgate.net This allows researchers to prioritize the synthesis of compounds with the most desirable profiles.

Synthetic Route Optimization: AI can assist in designing and optimizing synthetic routes by predicting reaction outcomes and suggesting the most efficient pathways, reducing the need for extensive trial-and-error experimentation. researchgate.net

Exploration of Novel Reactivity and Unprecedented Transformations in Pyrazole Chemistry

Understanding the fundamental reactivity of the pyrazole ring is crucial for developing new synthetic methods and applications. The pyrazole core is an aromatic heterocycle with distinct electronic features: an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen. nih.gov This duality, combined with the different reactivities of the carbon atoms, offers rich opportunities for chemical transformations.

Future research directions in this area focus on:

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrazole ring is a highly sought-after strategy as it avoids the need for pre-functionalized starting materials. Electrophilic substitution reactions typically occur at the C4 position, but modern catalytic methods are enabling functionalization at other positions as well. mdpi.com

Cycloaddition Reactions: The pyrazole ring and its vinyl-substituted derivatives can participate in various cycloaddition reactions, such as [2+2] cycloadditions and Diels-Alder reactions, to generate novel and complex heterocyclic systems. nih.gov

Ring Transformations: Exploring reactions that involve the opening or rearrangement of the pyrazole ring can lead to the synthesis of unprecedented molecular scaffolds.

Use as a Synthetic Building Block: The inherent functionality of the pyrazole ring makes it a versatile precursor for the synthesis of condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are themselves privileged structures in medicinal chemistry. nih.gov

By pushing the boundaries of known pyrazole chemistry, researchers can unlock new molecular architectures with unique properties and functions.

Q & A

Q. Key Optimization Parameters :

- pH Control : Acidic conditions (e.g., HCl) favor cyclization but may require neutralization to isolate the product.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is often necessary to separate regioisomers .

Basic: How can spectroscopic techniques (NMR, IR, MS) characterize this compound effectively?

Q. Methodological Answer :

- ¹H/¹³C NMR :

- Pyrazole Ring Protons : Look for doublets in δ 6.5–7.5 ppm (H-4 and H-5). The propyl group shows signals at δ 0.9–1.1 ppm (CH₃), δ 1.4–1.6 ppm (CH₂), and δ 3.8–4.0 ppm (N-CH₂) .

- ¹³C Peaks : The pyrazole carbons appear at δ 140–150 ppm, while the methyl and propyl carbons are in δ 10–25 ppm (CH₃) and δ 30–50 ppm (CH₂) .

- IR Spectroscopy : Strong absorption bands at 1600–1650 cm⁻¹ (C=N stretching) and 3100–3200 cm⁻¹ (N-H stretching) confirm the pyrazole ring .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., m/z 139 for this compound). Fragmentation patterns (e.g., loss of propyl group) validate substituent positions .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer :

Contradictions in biological data (e.g., antimicrobial vs. inactive results) often arise from structural variations or assay conditions. Systematic approaches include:

- Structure-Activity Relationship (SAR) Studies : Compare analogs with controlled modifications (e.g., substituents at N-1 or C-3). For example, replacing the propyl group with a benzyl moiety can enhance antimicrobial activity due to increased lipophilicity .

- Standardized Assays : Use consistent protocols (e.g., MIC testing against E. coli ATCC 25922) to minimize variability. Contradictory results in literature may stem from differences in bacterial strains or incubation times .

- Crystallographic Analysis : Resolve regiochemistry ambiguities (e.g., N-substitution vs. C-substitution) via X-ray diffraction to confirm active conformers .

Advanced: How can computational methods (e.g., DFT, molecular docking) study the reactivity of this compound?

Q. Methodological Answer :

- Density Functional Theory (DFT) :

- Molecular Docking :

- Dock the compound into target proteins (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina. The propyl group may occupy hydrophobic pockets, while the pyrazole nitrogen forms hydrogen bonds with active-site residues .

- Validate docking poses with MD simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

Advanced: What are the challenges in synthesizing hybrid systems (e.g., triazole-pyrazole) from this compound?

Methodological Answer :

Hybrid systems require precise control over cross-coupling reactions:

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can link triazole and pyrazole moieties. Challenges include regioselectivity (1,4- vs. 1,5-triazole) and copper removal post-reaction .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect the pyrazole nitrogen during functionalization. Deprotection with TFA must avoid ring decomposition .

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve Suzuki-Miyaura coupling yields for aryl hybrids but may require inert atmospheres .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.